![molecular formula C16H13ClO4S B2498171 4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate CAS No. 331460-66-3](/img/structure/B2498171.png)
4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate
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Description
Synthesis Analysis
The synthesis of 4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate involves reactions that yield its characteristic molecular structure. Notable processes include the methanesulfonic acid-catalyzed reactions and Friedel–Crafts-type alkylation, which are essential for constructing the compound's framework. These methods demonstrate the compound's complexity and the sophisticated techniques required for its synthesis (Upadhyaya et al., 1997).
Molecular Structure Analysis
The molecular structure of this compound has been elucidated through various spectroscopic and crystallographic studies. Single crystal X-ray crystallography has confirmed the structure of related compounds, shedding light on the spatial arrangement and bond lengths critical to understanding the compound's reactivity and interactions (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactions of this compound are diverse, with its reactivity being influenced by its unique molecular structure. Studies on sulfonation and sulfation reactions reveal the compound's ability to undergo transformation under specific conditions, further highlighting its chemical versatility. Transsulfonation reactions, in particular, demonstrate its reactivity and the potential for creating a variety of derivatives (Goossens et al., 1988).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. These properties are influenced by the compound's molecular arrangement and interactions within the crystal lattice, as demonstrated in structural studies (Binkowska et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to participate in a range of chemical reactions, underline the compound's utility in synthetic chemistry. The studies on its reactivity with malondialdehyde and 4-hydroxyalkenals, for instance, provide insights into its potential applications in understanding lipid peroxidation and other biological processes (Gerard-Monnier et al., 1998).
Scientific Research Applications
Environmental Contaminant Identification
- The compound Tris(4-chlorophenyl)methane and its metabolite were identified as recently discovered organochlorine contaminants in environmental biological samples, including human milk. The origin of these compounds was linked to environmental TCPM and DDT, indicating the compound's relevance in environmental pollutant studies and its global presence in various biological samples (Buser, 1995).
Wastewater Treatment and Degradation Studies
- A novel combination of persulfate (PS) and oxalic acid (OA) with a heterogeneous Fenton-like (HFL) system was developed for the degradation of 4-chlorophenol (4-CP) from synthetic wastewater. The study revealed significant synergistic effects and high degradation efficiency, demonstrating the compound's utility in wastewater treatment technologies and the potential for environmental remediation of chlorinated organic pollutants (Hadi et al., 2020).
Plant Transport Studies
- Studies on the movement of 2,4-dichlorophenyl methanesulfonate in plants revealed that the compound can be absorbed in one part of the plant root system and distributed to other parts of the plant. This indicates its potential relevance in agricultural studies and the understanding of plant-nutrient interactions (Rader, Burton, & Mcbeth, 1970).
Photocatalytic Degradation Studies
- The compound was used in studies focusing on the photocatalytic degradation of dyes like methyl blue, providing insights into the mechanisms of photocatalytic degradation and potential applications in the treatment of dye-contaminated water (Sahoo & Gupta, 2015).
Analytical Chemistry and Material Science
- The compound's derivatives, like chlorophenols, were studied for their adsorption and analysis in environmental water samples using magnetic solid-phase extraction (MSPE). This showcases its importance in developing analytical methods for environmental monitoring and the synthesis of novel materials for chemical analysis (Liu et al., 2011).
Chemical Oxidation Studies
- The compound was involved in studies on the sulfate radical pathway of room-temperature degradation of phenolic compounds in water, revealing the formation of various intermediates and the influence of parameters like chloride ions on the transformation of organic compounds. This highlights its role in understanding chemical oxidation processes and environmental chemistry (Anipsitakis, Dionysiou, & Gonzalez, 2006).
properties
IUPAC Name |
[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4S/c1-22(19,20)21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUSDGOAVOQQPU-NYYWCZLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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